molecular formula C12H17N3O B1525421 4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one CAS No. 1250744-22-9

4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one

Cat. No.: B1525421
CAS No.: 1250744-22-9
M. Wt: 219.28 g/mol
InChI Key: JEBJICVXVXBUMN-UHFFFAOYSA-N
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Description

“4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one” is a chemical compound with the CAS Number: 1250744-22-9 . It has a molecular weight of 219.29 and its molecular formula is C12H17N3O . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17N3O/c1-9-6-11(3-2-10(9)7-13)15-5-4-14-12(16)8-15/h2-3,6H,4-5,7-8,13H2,1H3,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 219.28 and its molecular formula is C12H17N3O .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized derivatives related to the compound , investigating their potential as antimicrobial agents. For instance, novel triazole derivatives have been prepared, exhibiting moderate to good antimicrobial activities against various microorganisms. Such studies underscore the utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Insecticide Design and Evaluation

Compounds structurally related to 4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one have been explored for their insecticidal properties. A study focused on designing and synthesizing novel insecticides based on the serotonergic ligand PAPP, showing the potential of these compounds to serve as the basis for developing new insecticides with novel modes of action (Cai et al., 2010).

Antidepressant and Antianxiety Activities

A series of novel derivatives incorporating a methyl piperazine moiety have been synthesized and evaluated for their antidepressant and antianxiety activities. These studies have shown significant potential in the derivatives for treating depression and anxiety, indicating the therapeutic possibilities of compounds related to this compound (Kumar et al., 2017).

Antimicrobial and Antimycobacterial Activity

Research on novel triazine analogues containing piperazine moieties has demonstrated dual antimicrobial and antimycobacterial activities. These compounds have shown promise against a variety of bacterial and fungal strains, as well as Mycobacterium tuberculosis, highlighting the broad-spectrum potential of these derivatives (Patel et al., 2012).

Allosteric Enhancers of the A1 Adenosine Receptor

Studies have also explored the role of this compound derivatives as allosteric enhancers of the A1 adenosine receptor, suggesting their utility in modulating receptor activity for therapeutic purposes (Romagnoli et al., 2008).

Properties

IUPAC Name

4-[4-(aminomethyl)-3-methylphenyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-6-11(3-2-10(9)7-13)15-5-4-14-12(16)8-15/h2-3,6H,4-5,7-8,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBJICVXVXBUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNC(=O)C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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